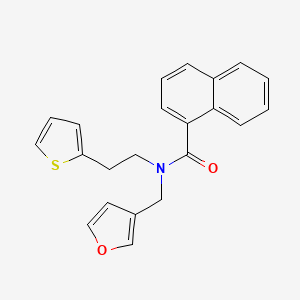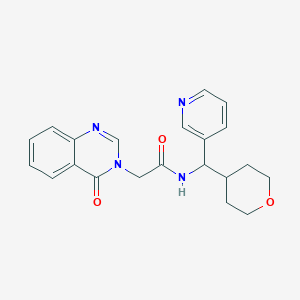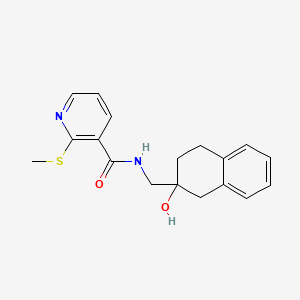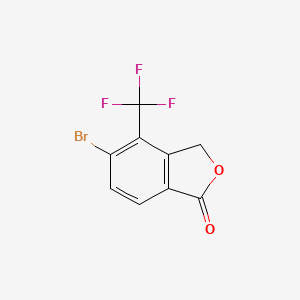
1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” is a chemical compound. However, there seems to be limited information available about this specific compound. It’s important to note that the compound’s structure and properties may be similar to other compounds with trifluoromethyl groups1.
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a topic of significant research interest. Trifluoromethyl groups are often used in the development of new pharmaceuticals and agrochemicals due to their unique physicochemical properties1. However, the specific synthesis process for “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. However, the specific molecular structure for “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” is not readily available in the literature.Chemical Reactions Analysis
The chemical reactions involving “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” are not readily available in the literature. However, compounds with trifluoromethyl groups are known to participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. However, the specific physical and chemical properties for “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” are not readily available in the literature.科学的研究の応用
Synthesis and Chemical Reactivity
The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization demonstrates the compound's utility in organic synthesis. This reaction showcases a broad substrate scope and potential for further chemical transformations, highlighting the compound's versatility in synthetic chemistry (Zheng et al., 2019).
Antimicrobial and Cytotoxic Activity
Research on 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones has explored their potential to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis. This suggests a novel application for these compounds in combating microbial infections and biofilm-related issues (Benneche et al., 2008).
Material Science and Polymorphism
Studies on concomitant polymorphism and supramolecular isomerism in related chemical structures reveal the impact of molecular conformation on solid-state properties. This research has implications for the design of materials with specific crystalline structures and properties, useful in various industrial applications (Kumar et al., 2003).
Fluorescence and Binding Properties
Research on boron-doped polycyclic aromatic hydrocarbons related to 1(3H)-isobenzofuranone derivatives has demonstrated unique fluorescence and binding properties, including the ability to bind fluoride ions. Such compounds offer potential applications in sensors and optical materials due to their stability and fluorescence characteristics (Hertz et al., 2017).
Fungus-Derived Compounds and Cytotoxicity
A new isobenzofuranone isolated from the mangrove endophytic fungus Penicillium sp. has shown cytotoxicity against certain cancer cell lines. This highlights the potential of naturally derived isobenzofuranone compounds in the development of novel anticancer agents (Yang et al., 2013).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. However, the specific safety and hazards for “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” are not readily available in the literature2.
将来の方向性
The future directions for research on “1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for the development of new pharmaceuticals and agrochemicals1.
特性
IUPAC Name |
5-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O2/c10-6-2-1-4-5(3-15-8(4)14)7(6)9(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIXTBZVXWZFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(F)(F)F)Br)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

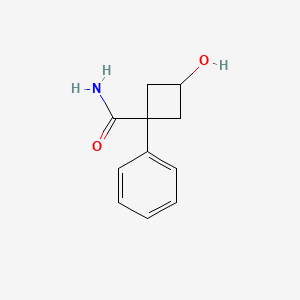
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)
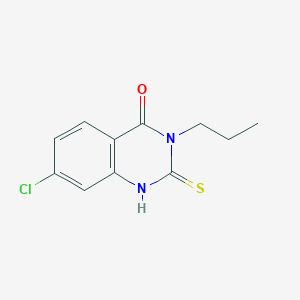
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)
![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
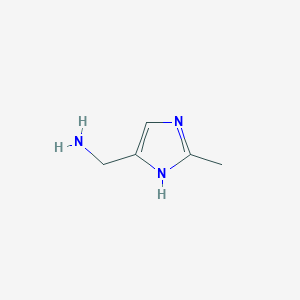
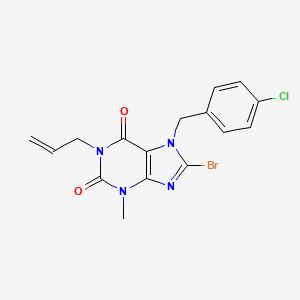

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
